molecular formula C14H12BrNO2 B13864247 3-Bromo-2-phenylmethoxybenzamide

3-Bromo-2-phenylmethoxybenzamide

Cat. No.: B13864247
M. Wt: 306.15 g/mol
InChI Key: HKBYVUAUFGBOAB-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylmethoxybenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. The compound’s structure features a bromine atom, a phenylmethoxy group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-phenylmethoxybenzamide typically involves the bromination of 2-phenylmethoxybenzoic acid followed by amidation. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 3-bromo-2-phenylmethoxybenzoic acid is subjected to amidation using ammonia or an amine derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and amidation steps can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-phenylmethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide moiety can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: :

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

3-bromo-2-phenylmethoxybenzamide

InChI

InChI=1S/C14H12BrNO2/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,16,17)

InChI Key

HKBYVUAUFGBOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)N

Origin of Product

United States

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